molecular formula C18H11N3O4S B3601652 N-1,3-benzodioxol-5-yl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

N-1,3-benzodioxol-5-yl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B3601652
M. Wt: 365.4 g/mol
InChI Key: VGCXVRHBCBAHPT-UHFFFAOYSA-N
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Description

“N-1,3-benzodioxol-5-yl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is a chemical compound with the molecular formula C18H11N3O4S . It is part of a series of compounds that have been designed based on literature reports of the activity of indoles against various cancer cell lines .

Scientific Research Applications

Chemical Modification and Biological Properties

  • The chemical modification of the pyridine moiety in related compounds has been explored to optimize biological properties. Specifically, the displacement of the methyl group in the pyrido[1,2-a]pyrimidine nucleus has shown promise in enhancing biological activity. One study recommends 4-fluorobenzylamide for further research as a potential new analgesic, due to its significant specific effect (Ukrainets et al., 2015).

Synthesis and Reaction Studies

  • The synthesis of certain carboxamide derivatives has been investigated, revealing their inhibitory activity against different lipoxygenases, albeit with limited chemical stability (Vieweg et al., 1992).
  • Another study detailed the synthesis of novel pyrido and thieno pyrimidines, which are used as synthons for other polyheterocyclic systems, demonstrating the versatility of these compounds in synthetic chemistry (Bakhite et al., 2005).

Antimicrobial Activity

  • Research into derivatives of thieno[2,3-d]pyrimidine-6-carboxamides has shown that they possess antimicrobial activity. One study found that these compounds were more active than reference drugs against certain strains of bacteria and fungi (Kolisnyk et al., 2015).

Antianaphylactic and Anti-inflammatory Properties

  • Some derivatives have been found to exhibit significant antianaphylactic activity, making them potential candidates for allergy treatments. This includes compounds like 10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidines which have shown high inhibition rates in the rat passive cutaneous anaphylaxis test (Connor et al., 1984).
  • Similarly, a study on new thieno[2,3-d]pyrimidine derivatives highlighted their potential as antimicrobial and anti-inflammatory agents. These compounds showed notable activity against fungi, bacteria, and inflammation (Tolba et al., 2018).

Tandem Transformations and Novel Syntheses

  • Research on the tandem transformations of amino and carbonyl/nitrile groups in thiophenes has led to the synthesis of new thienopyrimidines, contributing to the field of heterocyclic chemistry (Pokhodylo et al., 2010).

Antimicrobial and Antitumor Potential

  • Certain thieno[2,3-d]pyrimidine derivatives have been synthesized and tested for their antimicrobial activity, with some showing promising results against various microbial strains (Chambhare et al., 2003).
  • Additionally, new thienopyridine and pyridothienopyrimidine derivatives have been developed with expected antitumor activity. Some of these compounds demonstrated potency against liver tumor cell lines, offering potential in cancer research (Kadah, 2016).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O4S/c22-16(19-10-4-5-12-13(7-10)25-9-24-12)14-8-11-17(26-14)20-15-3-1-2-6-21(15)18(11)23/h1-8H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCXVRHBCBAHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC4=C(S3)N=C5C=CC=CN5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,3-benzodioxol-5-yl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
Reactant of Route 2
N-1,3-benzodioxol-5-yl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-1,3-benzodioxol-5-yl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
Reactant of Route 4
N-1,3-benzodioxol-5-yl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
Reactant of Route 5
N-1,3-benzodioxol-5-yl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
Reactant of Route 6
N-1,3-benzodioxol-5-yl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

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